molecular formula C12H22Si B13796274 Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane CAS No. 97778-15-9

Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane

Cat. No.: B13796274
CAS No.: 97778-15-9
M. Wt: 194.39 g/mol
InChI Key: ULSFBBISWKOZGE-UHFFFAOYSA-N
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Description

Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane is an organosilicon compound with the molecular formula C12H22Si. It is characterized by a cyclopropyl group attached to a silicon atom, which is further bonded to a trimethylsilyl group and a methylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane typically involves the reaction of a cyclopropyl derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of 2-methylene-1-(4-pentenyl)cyclopropane with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane involves its interaction with molecular targets through its reactive silicon center. The compound can form covalent bonds with various substrates, leading to the formation of stable complexes. The pathways involved include nucleophilic attack on the silicon atom and subsequent rearrangement or substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylcyclopropane: Similar structure but lacks the methylene and pentenyl groups.

    Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]germane: Similar structure but with a germanium atom instead of silicon.

    Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]stannane: Similar structure but with a tin atom instead of silicon

Uniqueness

Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane is unique due to its combination of a cyclopropyl group with a trimethylsilyl group and a methylene group, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications .

Properties

CAS No.

97778-15-9

Molecular Formula

C12H22Si

Molecular Weight

194.39 g/mol

IUPAC Name

trimethyl-(2-methylidene-1-pent-4-enylcyclopropyl)silane

InChI

InChI=1S/C12H22Si/c1-6-7-8-9-12(10-11(12)2)13(3,4)5/h6H,1-2,7-10H2,3-5H3

InChI Key

ULSFBBISWKOZGE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(CC1=C)CCCC=C

Origin of Product

United States

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